molecular formula C10H22S2 B7820525 di-n-Amyl disulfide CAS No. 68513-62-2

di-n-Amyl disulfide

Cat. No.: B7820525
CAS No.: 68513-62-2
M. Wt: 206.4 g/mol
InChI Key: YSQZSPCQDXHJDJ-UHFFFAOYSA-N
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Preparation Methods

Di-n-Amyl disulfide can be synthesized through several methods:

Chemical Reactions Analysis

Di-n-Amyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.

Scientific Research Applications

Di-n-Amyl disulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of rubber and other polymers due to its ability to form cross-links.

Mechanism of Action

The mechanism of action of di-n-Amyl disulfide involves the cleavage of the disulfide bond, which can interact with various molecular targets. This interaction can lead to the formation of thiols, which are reactive and can participate in further chemical reactions. The pathways involved include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Di-n-Amyl disulfide is similar to other disulfides such as diethyl disulfide and dipropyl disulfide. it is unique due to its specific chain length, which can influence its reactivity and applications. Similar compounds include:

  • Diethyl disulfide (C4H10S2)
  • Dipropyl disulfide (C6H14S2)
  • Dibutyl disulfide (C8H18S2)

These compounds share similar chemical properties but differ in their chain lengths and specific applications.

Properties

IUPAC Name

1-(pentyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSPCQDXHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873947
Record name Pentyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-51-6, 68513-62-2
Record name Dipentyl disulfide
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Record name Dipentyl disulphide
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Record name Disulfides, C5-12-alkyl
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Record name Pentyl disulfide
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Record name Disulfides, C5-12-alkyl
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Record name Dipentyl disulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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